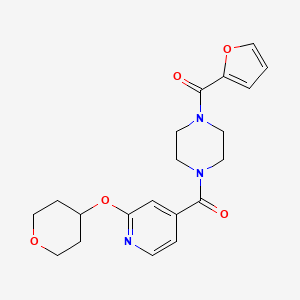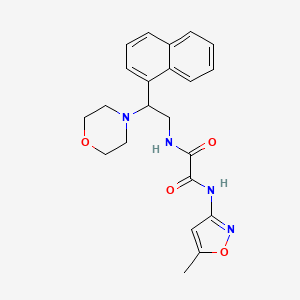
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, also known as MI-77301, is a small molecule inhibitor that has shown potential in the treatment of various types of cancer. It was first discovered by Mirati Therapeutics and has since been the subject of numerous scientific studies.
Wissenschaftliche Forschungsanwendungen
Blockade of Sigma 1 Receptors in Neuropathic Pain Management
E-52862, a selective sigma 1 receptor (σ1R) antagonist structurally similar to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has shown efficacy in treating neuropathic pain in Zucker diabetic fatty rats, a type 2 diabetes model. This suggests its potential in managing sensory signs of diabetic neuropathy (Paniagua et al., 2016).
Sigma 1 Receptor Antagonism in Neurogenic Pain
The compound S1RA (E-52862), which shares a similar molecular framework with N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, was identified as a potent sigma 1 receptor antagonist. It displayed significant antinociceptive effects in several neuropathic pain models, highlighting its potential therapeutic use in neurogenic pain management (Díaz et al., 2012).
Exploration of Oxadiazole Derivatives
Research on derivatives of oxadiazole, a core component of the molecular structure of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has been conducted to understand their crystal structures and potential applications in pharmaceuticals. These studies provide insight into the molecular interactions and stability, which can be vital for drug design and synthesis (Jasinski et al., 2009).
Development of Naphthalene Diimide Ligands for Cancer Therapy
Research on naphthalene diimide derivatives, closely related to the molecular structure of N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, revealed their potential as telomere targeting agents in pancreatic cancer cells. These compounds demonstrated significant potency against cancer cell lines and modulated a distinct subset of genes, indicating their potential in cancer therapeutics (Micco et al., 2013).
Synthesis and Pharmacological Applications of Isoxazolopyrroloisoquinoline Derivatives
The synthesis of isoxazolopyrroloisoquinoline derivatives, which have structural similarities to N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide, has been studied. These derivatives exhibit potential for various pharmaceutical applications, contributing to the understanding of the broader class of compounds (Tzeli et al., 2022).
Eigenschaften
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4/c1-15-13-20(25-30-15)24-22(28)21(27)23-14-19(26-9-11-29-12-10-26)18-8-4-6-16-5-2-3-7-17(16)18/h2-8,13,19H,9-12,14H2,1H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBVPNDHJQRQOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(5-methylisoxazol-3-yl)-N2-(2-morpholino-2-(naphthalen-1-yl)ethyl)oxalamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

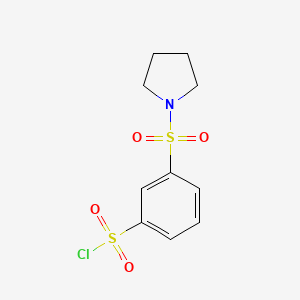
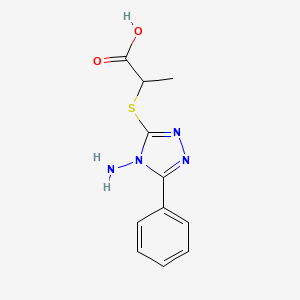



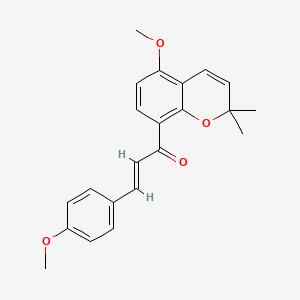
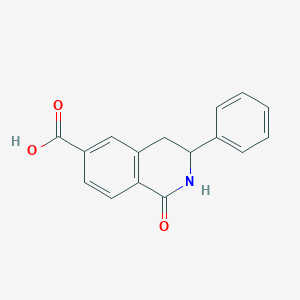
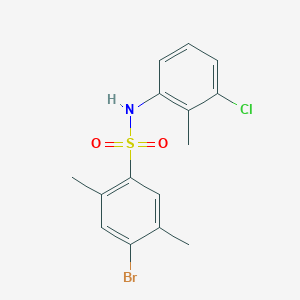
![(4-(Tert-butyl)phenyl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2987343.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid](/img/structure/B2987344.png)


![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-phenylpropan-1-one](/img/structure/B2987349.png)
